2-Fluoroacridone

Description

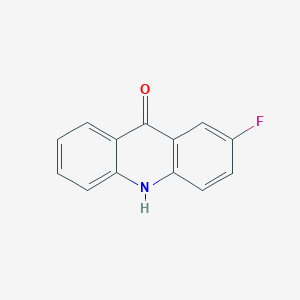

2-Fluoroacridone is a fluorinated derivative of acridone, a tricyclic aromatic compound with a ketone group at position 7.

Synthesis: A representative synthesis involves reacting N-(4-fluorophenyl)anthranilic acid (0.70 g, 3 mmol) with phosphorus oxychloride (3 mL) at 115°C for 3.5 hours. After cooling, the mixture is quenched with ice, yielding a solid precipitate. Purification via washing with water, methanol, and diethyl ether affords this compound in 59% yield (383 mg) .

Properties

Molecular Formula |

C13H8FNO |

|---|---|

Molecular Weight |

213.21 g/mol |

IUPAC Name |

2-fluoro-10H-acridin-9-one |

InChI |

InChI=1S/C13H8FNO/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,(H,15,16) |

InChI Key |

DNGYUVWGPVXTCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2-fluoroacridone with structurally related acridone derivatives:

Key Observations :

Electronic Effects: The C2 fluorine in this compound exerts a weaker electron-withdrawing effect compared to the ketone group in 9-acridone. This alters its reactivity in electrophilic substitution reactions .

Photophysical Properties: Fluorine substitution at C2 may redshift absorption/emission spectra compared to non-fluorinated acridones due to altered conjugation. This property is critical in fluorochrome applications, where substitution patterns directly impact fluorescence quantum yields and Stokes shifts .

Synthetic Accessibility :

- This compound’s synthesis (59% yield) is efficient under mild conditions compared to other halogenated acridones, which often require harsher reagents (e.g., bromine or iodine catalysts) .

Medicinal Chemistry

- Anticancer Activity: Fluorinated acridones exhibit enhanced DNA intercalation and topoisomerase inhibition compared to non-fluorinated analogs. The C2 fluorine in this compound may improve solubility and bioavailability over 9-substituted derivatives .

- Antimicrobial Potential: Preliminary studies suggest that electron-withdrawing groups at C2 increase membrane permeability in bacterial cells, though direct comparisons with 9-fluoroacridone are pending .

Materials Science

- Fluorochromes : this compound’s fluorescence is modulated by its substitution pattern. Its emission profile (λem ≈ 450–500 nm) differs from 9-acridone (λem ≈ 400–450 nm), making it suitable for blue-shifted imaging applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.